![molecular formula C10H10N4O2 B6594325 [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid CAS No. 82822-12-6](/img/structure/B6594325.png)
[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid
説明
“[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid” is a chemical compound with the molecular formula C10H10N4O2 and a molecular weight of 218.21 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N4O2/c1-7-2-4-8(5-3-7)10-11-13-14(12-10)6-9(15)16/h2-5H,6H2,1H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 182-183°C .科学的研究の応用
Superoxide Scavenging and Anti-inflammatory Agents
- A study by Maxwell et al. (1984) synthesized a series of 5-aryl-2H-tetrazoles and related compounds, testing them for superoxide scavenging activity and in vivo anti-inflammatory potential. The hydroxy-substituted compounds showed effective in vitro superoxide scavenging but lacked in vivo anti-inflammatory effects (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).
Corrosion Inhibition
- Tetrazole derivatives, including variations similar to [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid, were studied by Zucchi et al. (1996) for their role as corrosion inhibitors for copper in chloride solutions. These derivatives showed inhibiting efficiency between 50 to 99%, with efficiency increasing at higher pH levels (Zucchi, Trabanelli, & Fonsati, 1996).
Energetic Material Applications
- Fischer et al. (2013) explored the synthesis of 5-(tetrazol-1-yl)-2H-tetrazole and its derivatives, evaluating their potential as energetic materials. The study included an extensive characterization of these compounds, examining their sensitivity to physical stimuli and calculating energetic performance parameters (Fischer, Izsák, Klapötke, & Stierstorfer, 2013).
Application in Organic Synthesis
- Maxwell and Tran (2017) detailed the synthesis of [1-14 C]2-(1H-tetrazol-5-yl)acetic acid, a compound used as an intermediate in the synthesis of a development candidate for metabolic profiling studies (Maxwell & Tran, 2017).
Luminescence in Coordination Compounds
- Shen et al. (2016) prepared lanthanum complexes using bifunctional 5-substituted tetrazolatecarboxylate ligands. These complexes exhibited ligand-centered luminescence, showing potential for optical use (Shen, Min, Wang, Xu, Chen, Yang, Zhang, Wu, Yang, & Wei, 2016).
Antimicrobial Activity
- Wujec et al. (2007) explored the reaction of hydrazide of (tetrazol-5-yl)acetic acid with isothiocyanate, leading to compounds screened for in vitro antimicrobial activity. This study highlighted the potential of such derivatives in antimicrobial applications (Wujec, Kosikowska, Paneth, & Malm, 2007).
Coordination Compound Assembly
- Li et al. (2015) synthesized zinc coordination compounds using various tetrazole–carboxylate ligands, including derivatives similar to this compound. The study emphasized the role of these compounds in forming complex structures and their luminescence properties (Li, Tian, Li, Zou, Mei, Qiu, Wei, & Yang, 2015).
特性
IUPAC Name |
2-[5-(4-methylphenyl)tetrazol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-7-2-4-8(5-3-7)10-11-13-14(12-10)6-9(15)16/h2-5H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJSWVLDHWIJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901002929 | |
| Record name | [5-(4-Methylphenyl)-2H-tetrazol-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82822-12-6 | |
| Record name | [5-(4-Methylphenyl)-2H-tetrazol-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



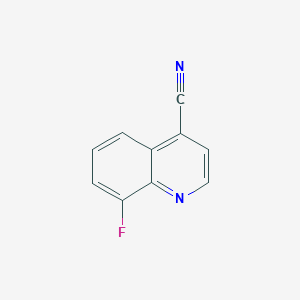
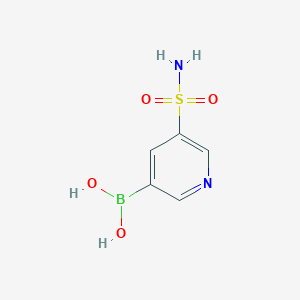
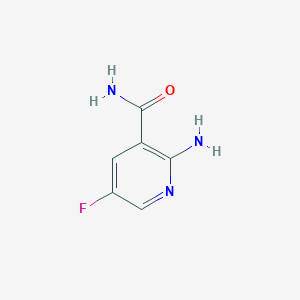

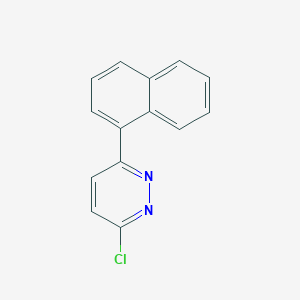

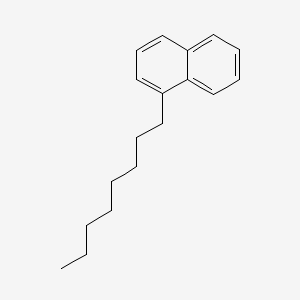
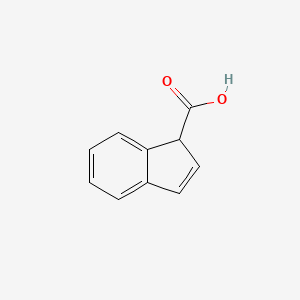
![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6594305.png)



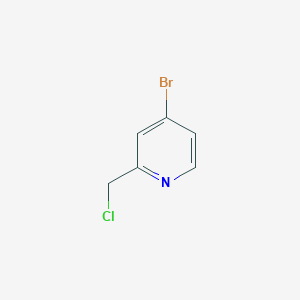
![(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B6594343.png)